2-(Chloromethyl)thiirane

Ring-opening copolymerization Rare earth coordination catalysis Reactivity ratio

2-(Chloromethyl)thiirane (CAS: 3221-15-6), systematically named 2-(chloromethyl)thiirane and also known as epithiochlorohydrin, is a heterocyclic organosulfur compound with the molecular formula C₃H₅ClS and a molecular weight of approximately 108.59 g/mol. It is a colorless to light yellow liquid with a boiling point of 69-70 °C at 67 mmHg and a refractive index of 1.524-1.528.

Molecular Formula C3H5ClS
Molecular Weight 108.59 g/mol
CAS No. 3221-15-6
Cat. No. B1265399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)thiirane
CAS3221-15-6
Molecular FormulaC3H5ClS
Molecular Weight108.59 g/mol
Structural Identifiers
SMILESC1C(S1)CCl
InChIInChI=1S/C3H5ClS/c4-1-3-2-5-3/h3H,1-2H2
InChIKeyXRWMHJJHPQTTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)thiirane (CAS:3221-15-6) for Polymer and Specialty Synthesis: Core Technical Characteristics


2-(Chloromethyl)thiirane (CAS: 3221-15-6), systematically named 2-(chloromethyl)thiirane and also known as epithiochlorohydrin, is a heterocyclic organosulfur compound with the molecular formula C₃H₅ClS and a molecular weight of approximately 108.59 g/mol [1]. It is a colorless to light yellow liquid with a boiling point of 69-70 °C at 67 mmHg and a refractive index of 1.524-1.528 [2]. The compound features a strained three-membered thiirane (episulfide) ring bearing a chloromethyl substituent, endowing it with dual reactive sites for nucleophilic attack and ring-opening polymerization . As a bifunctional monomer and versatile synthetic intermediate, 2-(chloromethyl)thiirane serves as a critical building block for functional polymers, chelating resins, and heterocyclic scaffolds, including thietane-based protecting groups [3].

Why Epichlorohydrin, Propylene Sulfide, or Other Thiiranes Cannot Replace 2-(Chloromethyl)thiirane in Critical Applications


Generic substitution of 2-(chloromethyl)thiirane with in-class analogs—such as epichlorohydrin (the oxygen analog), unsubstituted thiirane (ethylene sulfide), or 3-chlorothietane—fails in performance-driven applications due to fundamental differences in reactivity, stability, and polymer architecture. While epichlorohydrin shares the chloromethyl handle, it lacks the sulfur-mediated anchimeric assistance that accelerates polymer backbone hydrolysis in poly[(chloromethyl)thiirane] [1]. Conversely, unsubstituted thiirane lacks the chloromethyl group entirely, precluding post-polymerization functionalization for chelating resins [2]. 3-Chlorothietane, a four-membered ring isomer, polymerizes via cationic mechanisms but yields a distinct backbone structure with different isomerization behavior [3]. Furthermore, the unique thiirane–thietane rearrangement upon alkylation of NH-heterocycles—a transformation not accessible with epoxides or other thiiranes—enables a specific protecting group strategy for purine and triazole synthesis [4]. These divergent properties necessitate compound-specific selection for applications requiring precisely tuned copolymerization reactivity, controlled polymer degradation, or orthogonally removable protecting groups.

Quantitative Comparative Evidence: 2-(Chloromethyl)thiirane (CAS:3221-15-6) vs. Structural Analogs


Reactivity Ratio Differential: Chloromethylthiirane (CMT) vs. Epichlorohydrin (ECH) in Rare-Earth Catalyzed Copolymerization

In rare-earth coordination copolymerization with epichlorohydrin, chloromethylthiirane (CMT) exhibits markedly higher reactivity, as quantified by reactivity ratios. The reactivity ratio r₁ (CMT) is 0.22, while r₂ (ECH) is 0.097, indicating that CMT incorporates into the copolymer chain approximately 2.3-fold more readily than ECH [1]. This differential reactivity drives the formation of alternate-rich copolymers with relatively high molecular weight (intrinsic viscosity [η] = 0.16 dL/g) in high yield (~60%) under Nd(acac)₃-Al(i-Bu)₃ catalysis [1].

Ring-opening copolymerization Rare earth coordination catalysis Reactivity ratio

Accelerated Polymer Hydrolysis Rate: Poly[(chloromethyl)thiirane] vs. Poly(epichlorohydrin)

Poly[(chloromethyl)thiirane] undergoes hydrolysis in dioxane/water mixtures at a rate much greater than that observed for its oxygen analog, poly(epichlorohydrin) [1]. This rate acceleration is attributed to anchimeric assistance by the backbone sulfur atom, a mechanistic feature absent in the polyether backbone. Additionally, poly[(chloromethyl)thiirane] undergoes an unusual solvent-free structural rearrangement at room temperature, whereas poly(epichlorohydrin) does not exhibit this transformation under identical conditions [1].

Polymer degradation Hydrolysis kinetics Anchimeric assistance

Catalytic Efficiency in Homopolymerization: Lanthanide Coordination Catalysts Yield Poly[(chloromethyl)thiirane] of Molecular Weight ~10,000

Chloromethyl thiirane can be converted to polymer of molecular weight approximately 10,000 using Ziegler-Natta type catalytic systems composed of lanthanide compounds and ethyl aluminum sesquichloride [1]. In contrast, anionic initiators such as KOH and NaNH₂ produced no polymer from (chloromethyl)thiirane, while BF₃·OEt₂ cationic initiation yielded polymer of molecular weight ca. 20,000 [2]. The differential response to initiator type contrasts with epichlorohydrin, which readily polymerizes via anionic mechanisms, highlighting the sulfur-specific coordination chemistry requirements of the thiirane monomer.

Ring-opening polymerization Ziegler-Natta catalysis Lanthanide catalysts

Unique Thiirane–Thietane Rearrangement: Enabling Orthogonal Protecting Group Strategy for NH-Heterocycles

Alkylation of NH-heterocycles with 2-chloromethylthiirane proceeds via a thiirane–thietane rearrangement, directly installing a thietan-3-yl protecting group rather than a simple thiirane adduct [1]. This transformation is unique to 2-(chloromethyl)thiirane and does not occur with epichlorohydrin (which lacks the sulfur atom) or with unsubstituted thiirane (which lacks the chloromethyl leaving group). The resulting thietanyl protecting group can be orthogonally removed via H₂O₂ oxidation to the 1,1-dioxide followed by sodium alkoxide treatment [1]. In the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, this method circumvents the simultaneous N1/N7 debenzylation problem encountered with conventional benzyl protection [2].

Protecting group chemistry NH-heterocycle alkylation Thietane ring

Enhanced Reactivity of Thiirane Resins: Shorter Gel Time vs. Corresponding Epoxy Resins with Amine Curing Agents

Thiirane (episulfide) resins prepared from the corresponding glycidyl ether-based epoxy resins possess higher reactivity to aliphatic and cycloaliphatic amine curing agents as well as polyamidoamines, as evidenced by shorter gel times [1]. Additionally, curing of thiirane resins proceeds at a lower temperature than that of the corresponding epoxy resin [1]. This reactivity enhancement, while not directly measured on the monomeric 2-(chloromethyl)thiirane itself, establishes a class-level performance advantage of sulfur-containing episulfide systems over their oxygen-containing epoxide counterparts in curing applications.

Thiirane resins Epoxy resin curing Gel time

Procurement-Driven Application Scenarios: Where 2-(Chloromethyl)thiirane (CAS:3221-15-6) Delivers Differentiated Performance


Synthesis of Alternate-Rich Copolymers via Rare-Earth Coordination Catalysis

Researchers synthesizing functional copolymers with precisely controlled monomer sequence distribution should select 2-(chloromethyl)thiirane over epichlorohydrin. The 2.27-fold higher reactivity ratio of CMT (r₁ = 0.22) relative to ECH (r₂ = 0.097) under Nd(acac)₃-Al(i-Bu)₃ catalysis drives alternate-rich copolymer formation, a kinetic profile unattainable with epichlorohydrin alone [1]. This scenario applies to the development of specialty elastomers, ion-exchange resins, and functional coatings where monomer sequence governs macroscopic properties.

Preparation of Degradable or Stimuli-Responsive Polymer Systems

For applications requiring controlled polymer backbone degradation—including drug delivery matrices, environmentally degradable packaging, or sacrificial template layers—poly[(chloromethyl)thiirane] offers sulfur-enabled anchimeric assistance that accelerates hydrolysis relative to poly(epichlorohydrin) [1]. The solvent-free room-temperature structural rearrangement of this polymer further distinguishes it from oxygen-analog systems and enables unique stimuli-responsive behaviors [1].

Orthogonal Protection of NH-Heterocycles in Multi-Step Synthesis

Medicinal and heterocyclic chemists synthesizing N7-unsubstituted purine-2,6-diones or substituted 1,2,4-triazoles should procure 2-(chloromethyl)thiirane as the exclusive reagent for installing a thietanyl protecting group. The thiirane–thietane rearrangement upon alkylation yields a protecting group that is orthogonal to benzyl protection and can be removed via H₂O₂ oxidation followed by sodium alkoxide treatment [2]. Epichlorohydrin, propylene sulfide, and other thiiranes cannot replicate this transformation, making 2-(chloromethyl)thiirane a non-substitutable reagent for these synthetic routes.

Synthesis of Chelating Resins Bearing Thiocyanate Functionality

Investigators preparing chelating resins for heavy metal sequestration or precious metal recovery should select 2-(chloromethyl)thiirane as the monomer precursor. The pendant chloromethyl groups in the resulting polymer serve as reactive handles for nucleophilic substitution with potassium thiocyanate, yielding thiocyanate-functionalized resins [3]. Unsubstituted thiirane lacks this post-polymerization functionalization site, while epichlorohydrin-derived polymers produce ether backbones with different metal-binding profiles and hydrolytic stability [4].

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